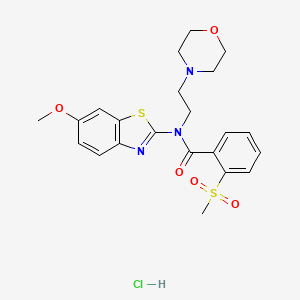

N-(6-甲氧基苯并噻唑-2-基)-2-(甲磺酰基)-N-(2-吗啉基乙基)苯甲酰胺;盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

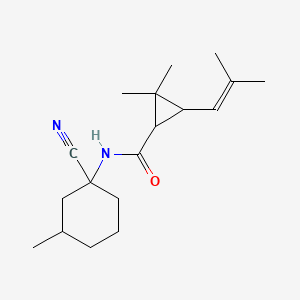

This compound belongs to a class of molecules known for their diverse biological activities, which can be attributed to the presence of benzothiazole, benzamide, and morpholino groups. Such molecules are often explored for their potential in medicinal chemistry due to their structural complexity and functional diversity.

Synthesis Analysis

The synthesis of similar compounds typically involves multi-step organic reactions, starting from basic building blocks like benzothiazole derivatives, methoxybenzenes, and morpholinoethylamines. The synthesis could involve amide bond formation, sulfonamide linkage, and alkylation steps under specific conditions to ensure the correct structural assembly (Wang et al., 2013).

Molecular Structure Analysis

The molecular structure of such compounds is characterized by X-ray crystallography or NMR spectroscopy, providing insights into the conformation, bond lengths, and angles critical for understanding the molecule's three-dimensional arrangement and potential interaction sites with biological targets (Pang et al., 2006).

Chemical Reactions and Properties

Chemical reactions involving this compound might include its functionalization or derivatization at various positions to study the effect on biological activity or to improve its physicochemical properties. The presence of functional groups like methoxy, sulfonyl, and amide provides several sites for chemical modifications (Esmaili & Nematollahi, 2013).

Physical Properties Analysis

The physical properties, including solubility, melting point, and crystalline structure, are crucial for understanding the compound's behavior in biological systems and its formulation potential. These properties can be influenced by the molecular structure and the presence of specific functional groups (Sahin et al., 2012).

Chemical Properties Analysis

The chemical stability, reactivity, and interaction with other molecules (e.g., potential binding to biological targets) are critical aspects. Studies on related compounds can provide insights into how structural elements like the benzothiazole core and morpholinoethyl groups affect these properties, contributing to the compound's overall biological activity and potential therapeutic use (Hassan et al., 2014).

科学研究应用

合成新化合物

在药物化学领域的研究已经导致了从类似化学结构中衍生出各种新化合物的合成,旨在探索它们的治疗潜力。例如,报道了新型苯二呋喃基、三嗪、噁二唑啉和噻唑吡咯啉衍生物的开发,由于它们的COX-1/COX-2抑制性质,展示了显著的抗炎和镇痛活性(Abu‐Hashem, Al-Hussain, & Zaki, 2020)。

抗菌剂

设计和合成含有吗啉基团的新型1,2,4-三唑衍生物作为抗菌剂已经被探索。这些化合物表现出良好或中等的抗菌活性,突出了将吗啉和其他功能基团结合以增强抗菌效力的相关性(Sahin, Bayrak, Demirbaş, Demirbas, & Karaoglu, 2012)。

抗癌活性

已经进行了具有氟取代苯并噻唑和磺胺基喹唑啉咪唑的生物活性分子的合成,用于生物和药理筛选,包括抗菌、抗炎、抗惊厥和驱虫活性。这些研究为进一步探索这类化合物的抗癌性能奠定了基础(Patel, Sreenivasa, Jayachandran, & Kumar, 2009)。

抗真菌剂

对新型5-(2-取代-1,3-噻唑-5-基)-2-羟基苯甲酰胺及其衍生物的合成研究显示出作为抗真菌剂的潜力。这表明通过操纵噻唑和苯甲酰胺组分开发新的抗真菌治疗方法是一个有前途的途径(Narayana, Vijaya Raj, Ashalatha, Kumari, & Sarojini, 2004)。

神经保护活性

在寻找治疗像阿尔茨海默病这样的神经退行性疾病的方法中,已经确定了对组蛋白去乙酰化酶6(HDAC6)具有选择性抑制活性的化合物。这些化合物,如N-羟基-4-((5-(4-甲氧基苯甲酰)-1H-吲哚-1-基)甲基)苯甲酰胺,通过减少tau蛋白的磷酸化和聚集表现出神经保护活性,暗示了阿尔茨海默病的潜在治疗途径(Lee, Fan, Huang, Chao, Hsu, Lin, Yeh, Lai, Li, Huang, Yang, & Liou, 2018)。

属性

IUPAC Name |

N-(6-methoxy-1,3-benzothiazol-2-yl)-2-methylsulfonyl-N-(2-morpholin-4-ylethyl)benzamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O5S2.ClH/c1-29-16-7-8-18-19(15-16)31-22(23-18)25(10-9-24-11-13-30-14-12-24)21(26)17-5-3-4-6-20(17)32(2,27)28;/h3-8,15H,9-14H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJYPOHWKZIXAJE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N=C(S2)N(CCN3CCOCC3)C(=O)C4=CC=CC=C4S(=O)(=O)C.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26ClN3O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

512.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(6-methoxybenzo[d]thiazol-2-yl)-2-(methylsulfonyl)-N-(2-morpholinoethyl)benzamide hydrochloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-chloro-4-fluorophenyl)-3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2491789.png)

![3-fluoro-N,N-dimethyl-1-{pyrazolo[1,5-a]pyrazin-4-yl}pyrrolidine-3-carboxamide](/img/structure/B2491793.png)

![N-(3-(dimethylamino)propyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide hydrochloride](/img/structure/B2491798.png)

![N-(2,3-dihydro-1H-inden-1-yl)-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2491808.png)

![[1-(4-Fluorophenyl)cyclopropyl]-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]methanone](/img/structure/B2491812.png)